Differentiation by Acidity (pKa) Compared to a Non-Brominated Analog
The predicted acid dissociation constant (pKa) of 4-Bromo-2-hydroxy-3-methoxybenzoic acid is significantly lower than that of its non-brominated parent analog, 2-hydroxy-3-methoxybenzoic acid. This is directly attributable to the strong electron-withdrawing inductive effect of the bromine atom at the 4-position, which stabilizes the conjugate base and enhances the acidity of the carboxylic acid group . A lower pKa indicates a stronger acid, which will be more ionized at a given physiological or experimental pH.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~2.3 |
| Comparator Or Baseline | 2-Hydroxy-3-methoxybenzoic acid (non-brominated analog); Predicted pKa ~2.8 |
| Quantified Difference | ΔpKa ≈ 0.5 (logarithmic scale) |
| Conditions | Computational prediction based on electron-withdrawing effects |
Why This Matters
Enhanced acidity alters solubility and reactivity profiles, crucial for applications in drug design where ionization state affects bioavailability and target binding.
